molecular formula C22H19FO5 B11506208 8-{4-[(2-Fluorobenzyl)oxy]benzylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione

8-{4-[(2-Fluorobenzyl)oxy]benzylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione

Cat. No.: B11506208
M. Wt: 382.4 g/mol
InChI Key: NFBADLAWJNAFMO-UHFFFAOYSA-N
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Description

8-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[45]DECANE-7,9-DIONE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE typically involves a multi-step process. The initial step often includes the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the fluorophenyl and methoxyphenyl groups via nucleophilic substitution reactions. The reaction conditions generally require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide or tetrahydrofuran.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, carboxylic acids, and substituted spirocyclic compounds.

Scientific Research Applications

8-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-((5-(4-CHLOROPHENYL)-2-FURYL)METHYLENE)-6,10-DIOXASPIRO(4.5)DECANE-7,9-DIONE
  • 8-((4,5-DIMETHYL-2-FURYL)METHYLENE)-6,10-DIOXASPIRO(4.5)DECANE-7,9-DIONE

Uniqueness

Compared to similar compounds, 8-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE is unique due to the presence of the fluorophenyl and methoxyphenyl groups. These groups confer distinct electronic properties and reactivity, making the compound particularly valuable in specific applications such as drug development and materials science.

Properties

Molecular Formula

C22H19FO5

Molecular Weight

382.4 g/mol

IUPAC Name

8-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C22H19FO5/c23-19-6-2-1-5-16(19)14-26-17-9-7-15(8-10-17)13-18-20(24)27-22(28-21(18)25)11-3-4-12-22/h1-2,5-10,13H,3-4,11-12,14H2

InChI Key

NFBADLAWJNAFMO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)OC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4F)C(=O)O2

Origin of Product

United States

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